3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a 1,4,7-triazaspiro[4.5]decane core. This compound belongs to a broader class of azaspirocyclic derivatives, which are of interest in medicinal chemistry, agrochemicals, and materials science due to their structural complexity and tunable electronic profiles .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C15H19N3O2/c1-18-14(19)13(11-4-6-12(20-2)7-5-11)17-15(18)8-3-9-16-10-15/h4-7,16H,3,8-10H2,1-2H3 |
InChI Key |
MRFGIWWKQUEAPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and a spirocyclic precursor. One common method involves the condensation of 4-methoxybenzaldehyde with a triazaspirodecane derivative under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the spirocyclic core can undergo oxidation under specific conditions. For example, reagents like hydrogen peroxide or other oxidizing agents may convert the ketone to a carbonyl derivative, though detailed product characterization is limited in accessible sources .
Reduction Reactions
Reduction of the ketone group to an alcohol is achievable using reagents like sodium borohydride in alcohol solvents (e.g., ethanol). This reaction pathway is analogous to reductions observed in structurally similar triazaspiro compounds, such as 1,3,8-triazaspiro[4.5]dec-2-en-4-one .
Substitution Reactions
The methoxyphenyl group may participate in nucleophilic substitution or electrophilic aromatic substitution, depending on the solvent and reaction conditions. For instance, aryl substitution could introduce functional groups like fluorine or chlorine, as seen in related compounds such as 3-(3-chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one .
Cycloaddition Reactions
Palladium-catalyzed [4+2] cycloadditions are critical for constructing the spirocyclic framework. Reactions involving methylene cyclic carbamates and dienophiles under Pd(OAc)₂/Xantphos catalysis yield triazaspiro derivatives. For example, the synthesis of 4-methyl-9-methylene-6-(naphthalen-2-yl)-2-phenyl-7-tosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-one demonstrates this pathway, with yields up to 87% .
Reaction Conditions and Mechanisms
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Oxidation | Hydrogen peroxide, oxidizing agents | Selective ketone oxidation |
| Reduction | Sodium borohydride, ethanol, 25–50°C | Conversion of ketone to alcohol |
| Substitution | Electrophiles (e.g., halogens), nucleophiles | Modification of methoxyphenyl group |
| Cycloaddition | Pd(OAc)₂, Xantphos ligand, K₂CO₃, dichloromethane | Formation of spirocyclic framework |
Comparative Analysis of Related Compounds
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, leading to changes in their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications in the Spiro Core and Additional Functional Groups
Biological Activity
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique spirocyclic structure, incorporates three nitrogen atoms within a triazine framework. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of psychiatry and oncology.
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- CAS Number : 1707399-50-5
Structural Features
The compound's structure can be represented as follows:
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity, particularly as a D2 dopamine receptor antagonist. This property is essential for developing treatments for psychiatric conditions such as anxiety and depression. The compound's ability to influence neurotransmitter activity in the brain makes it relevant in pharmacological studies aimed at addressing these mental health issues .
Anticancer Potential
In studies involving structurally similar compounds, it has been observed that they can act on microtubules, which are critical components of the cell cytoskeleton. Disruption of microtubule assembly is a well-known mechanism for inducing apoptosis in cancer cells. For instance, compounds that share structural characteristics with this compound have demonstrated anti-proliferative effects against various cancer cell lines through microtubule destabilization and subsequent cell cycle arrest .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Contains a chlorophenyl group and sulfonyl moiety | Potential D2 antagonist |
| 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amines | Features multiple nitrogen atoms in a spiro framework | Diverse biological activity |
| 4-Methyl-9-methylene-6-phenyltosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-one | Similar spiro structure with phenyl and methyl substitutions | Antimicrobial properties |
Neuropharmacological Studies
A study focusing on the binding affinity of this compound to dopamine receptors revealed promising results in modulating neurotransmitter release and receptor activity. This study utilized various assays to evaluate the compound's efficacy as a potential therapeutic agent for treating disorders related to dopamine dysregulation.
Antitumor Activity Assessment
In vitro assays have shown that compounds with similar triazine frameworks exhibit significant cytotoxicity against various cancer cell lines such as HeLa and HT-1080 cells. The mechanism of action involves microtubule disruption leading to G2/M phase arrest and apoptosis induction through both mitochondrial and death receptor pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
